6-(2,3-dichlorophenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
Overview
Description
6-(2,3-dichlorophenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methyl group, a phenyl group, and a sulfanyl group attached to a dihydropyrimidine ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Scientific Research Applications
6-(2,3-dichlorophenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to inhibit specific enzymes and receptors makes it a candidate for drug development.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of 6-(2,3-dichlorophenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dichlorobenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired dihydropyrimidine ring. The reaction is typically carried out in an ethanol solvent under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-(2,3-dichlorophenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the dichlorophenyl group to a chlorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 6-(2,3-dichlorophenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, to exert its biological effects .
Comparison with Similar Compounds
6-(2,3-dichlorophenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide can be compared with other similar compounds, such as:
2,3-dichlorophenyl derivatives: These compounds share the dichlorophenyl group and may exhibit similar chemical and biological properties.
Dihydropyrimidine derivatives: Compounds with a dihydropyrimidine ring structure may have comparable reactivity and applications.
Sulfur-containing compounds: The presence of a sulfanyl group in the compound makes it similar to other sulfur-containing organic molecules, which are known for their diverse chemical reactivity and biological activities . The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2,3-dichlorophenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-10-14(17(24)22-11-6-3-2-4-7-11)16(23-18(25)21-10)12-8-5-9-13(19)15(12)20/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHMAKBJFZXZQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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